N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide is a synthetic compound that features a piperidine ring and a pyrazole ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15-18(14-21(2)20-15)19(24)22(3)17-10-7-11-23(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14,17H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPPGRSWEPGKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling. One common method involves the reductive amination of a piperidine derivative with a benzyl group, followed by the formation of the pyrazole ring through cyclization reactions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity . These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-N,1,3-trimethylpyrazole-4-carboxamide can be compared with other piperidine and pyrazole derivatives:
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
N-(2-methoxyethyl) naphthalene-2-sulfonamide: A potent inhibitor of butyrylcholinesterase, used in Alzheimer’s disease research.
DL0410 derivatives:
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole rings, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
